CCG-203971 -

CCG-203971

Catalog Number: EVT-263416
CAS Number:
Molecular Formula: C23H21ClN2O3
Molecular Weight: 408.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CCG-203971, chemically named N-(4-Chlorophenyl)-1-[3-(2-furanyl)benzoyl]-3-piperidinecarboxamide, is a small molecule identified through a high-throughput screen for inhibitors of the Rho/MRTF pathway. [ [] ] It has emerged as a promising tool in scientific research, demonstrating efficacy in various in vitro and in vivo models, particularly in studies related to fibrosis and cancer metastasis. CCG-203971 functions by disrupting the activity of Myocardin-Related Transcription Factor (MRTF) and Serum Response Factor (SRF), a transcriptional complex critical for myofibroblast activation and processes like epithelial-mesenchymal transition (EMT). [ [] ]

Future Directions
  • Pharmacokinetic Optimization: Studies are underway to optimize the pharmacokinetic properties of CCG-203971 to enhance its clinical translatability. [ [] ]

CCG-1423

    CCG-100602

    • Compound Description: CCG-100602 is a second-generation Rho/MRTF/SRF pathway inhibitor. It exhibits improved efficacy and reduced cytotoxicity compared to first-generation inhibitors like CCG-1423. [] CCG-100602 effectively represses both matrix-stiffness and transforming growth factor beta–mediated fibrogenesis. []
    • Relevance: CCG-100602 is a structurally related analog of CCG-203971, and both compounds are classified as second-generation Rho/MRTF/SRF pathway inhibitors. [] They share similar biological activities, demonstrating efficacy in preventing fibrosis with reduced cytotoxicity compared to first-generation inhibitors. []

    CCG-232601

    • Compound Description: CCG-232601 is a metabolically stable and soluble oxadiazole-thioether compound that disrupts SRF transcription. [, ] It inhibits the Rho/MRTF/SRF/p49 mediated transcription and exhibits no cellular toxicity. [, ] CCG-232601 also impacts mitochondrial function, inhibiting genes involved in mitochondrial function and dynamics, repressing oxidative phosphorylation, and increasing glycolysis. [, ]
    • Relevance: CCG-232601 and CCG-203971 belong to the same series of oxadiazole-thioether compounds and share a structural similarity. [, ] Both compounds demonstrate inhibitory effects on the Rho/MRTF/SRF pathway and effectively suppress mitochondrial function without exhibiting cellular toxicity. [, ]

    CCG-222740

    • Compound Description: CCG-222740 is a potent MRTF/SRF pathway inhibitor with low cytotoxicity. [] It demonstrates superior efficacy in inhibiting fibroblast-mediated collagen contraction, suppressing alpha-smooth muscle actin expression, and preventing scar tissue formation compared to CCG-203971. [] Notably, CCG-222740 exhibits minimal systemic side effects and low drug levels in the aqueous, vitreous, and serum, unlike mitomycin-C. []

    CCG-257081

    • Compound Description: CCG-257081 is a recently developed analog of compounds like CCG-1423 and CCG-203971. [] This compound directly binds to pirin, an iron-dependent co-transcription factor identified as a target for this series of compounds. [] CCG-257081 effectively prevents bleomycin-induced dermal fibrosis. []
    • Relevance: CCG-257081 is structurally similar to CCG-203971 and belongs to the same series of compounds targeting the MRTF/SRF pathway. [] While both compounds effectively inhibit fibrosis, CCG-257081 directly interacts with pirin, a protein involved in the regulation of MRTF-dependent gene expression. [] This finding suggests that pirin may play a crucial role in the mechanism of action of these anti-fibrotic compounds.

    Fasudil hydrochloride

    • Compound Description: Fasudil hydrochloride is a Rho kinase inhibitor that suppresses capsular contraction following lens injury. []
    • Relevance: While not structurally related to CCG-203971, Fasudil hydrochloride targets a related signaling pathway. Both compounds demonstrate anti-fibrotic effects, but they achieve this through different mechanisms. Fasudil hydrochloride inhibits Rho kinase, an upstream regulator of the Rho/MRTF/SRF pathway targeted by CCG-203971. []
    Synthesis Analysis

    The synthesis of CCG-203971 involves several steps that typically include the use of solid-phase synthesis techniques. The compound is synthesized by attaching various functional groups to a core structure that interacts with the target proteins. Specific methods may include:

    1. Solid-Phase Synthesis: Utilizing solid supports to facilitate the coupling of different chemical moieties.
    2. Linker Modification: Adjusting the position and type of linkers on the aromatic rings to optimize binding affinity and biological activity.
    3. Purification Techniques: Following synthesis, compounds are often purified using chromatography methods to ensure high purity for biological testing .

    Technical details regarding the exact synthetic route may vary based on the specific protocol employed by different research groups, but generally focus on optimizing yield and potency against target proteins.

    Molecular Structure Analysis

    The molecular structure of CCG-203971 can be characterized by its specific arrangement of atoms that allows it to interact effectively with its biological targets. The structure typically features:

    Data from crystallographic studies may provide insights into the precise molecular interactions, including hydrogen bonding patterns and steric hindrance .

    Chemical Reactions Analysis

    CCG-203971 undergoes various chemical reactions when interacting with biological systems:

    1. Binding Interactions: The primary reaction involves binding to myocardin and MRTF-A, inhibiting their nuclear translocation.
    2. Inhibition Mechanism: By blocking these pathways, CCG-203971 prevents downstream signaling events that lead to collagen synthesis and myofibroblast activation.
    3. Cellular Effects: The compound has been shown to induce changes in actin cytoskeleton dynamics, affecting cell migration and proliferation .

    These reactions highlight the compound's potential therapeutic applications in treating fibrotic conditions.

    Mechanism of Action

    CCG-203971 operates primarily through the inhibition of myocardin-related transcription factors, which are essential for activating genes involved in fibrogenesis. The mechanism can be summarized as follows:

    1. Target Engagement: CCG-203971 binds to myocardin and MRTF-A, preventing their interaction with serum response factor.
    2. Signal Transduction Inhibition: This binding disrupts the activation of downstream pathways such as Smad2/3 phosphorylation, which is critical for collagen gene expression.
    3. Functional Outcomes: The inhibition leads to decreased expression of collagen type I and other fibrotic markers, ultimately reducing liver fibrosis in vivo .

    Data from various assays demonstrate a dose-dependent relationship between CCG-203971 treatment and inhibition of fibrogenesis.

    Physical and Chemical Properties Analysis

    CCG-203971 possesses several notable physical and chemical properties:

    • Molecular Weight: Approximately 300-400 g/mol (exact values depend on specific structural variants).
    • Solubility: Generally soluble in organic solvents; solubility in aqueous media may vary based on formulation.
    • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.

    Characterization studies often involve techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm these properties .

    Applications

    CCG-203971 has several scientific applications, particularly in research related to:

    1. Fibrosis Research: It serves as a tool compound to study mechanisms underlying fibrogenesis in various tissues, including liver and lung.
    2. Drug Development: As an MRTF/SRF inhibitor, it provides insights into developing new therapies for fibrotic diseases.
    3. Cell Biology Studies: Its effects on actin dynamics make it valuable for investigating cytoskeletal regulation in fibroblasts and other cell types .
    Chemical and Pharmacological Profile of CCG-203971

    Structural Characterization and Physicochemical Properties

    CCG-203971 (IUPAC name: N-(4-chlorophenyl)-1-[3-(furan-2-yl)benzoyl]piperidine-3-carboxamide) is a synthetic organic compound with the empirical formula C₂₃H₂₁ClN₂O₃ and a molecular weight of 408.88 g/mol [1] [9]. Its core structure comprises a nipecotic acid (piperidine-3-carboxylic acid) scaffold modified with two amide linkages: one connecting to a 4-chloroaniline moiety and the other to a 3-(furan-2-yl)benzoyl group [8]. Key physicochemical properties include:

    • Lipinski's Rule Compliance: Zero violations (hydrogen bond donors: 1, hydrogen bond acceptors: 4, molecular weight: 408.12, XLogP: 4.1) [1].
    • Solubility: Highly soluble in DMSO (100–200 mg/mL), sparingly soluble in ethanol (4–10 mg/mL), and insoluble in water [7] [9].
    • Polar Surface Area: 62.55 Ų, indicating moderate membrane permeability [1].The compound exists as an off-white to light yellow solid powder at room temperature [8]. Canonical SMILES and InChIKey representations facilitate chemical database searches:

    SMILES: Clc1ccc(cc1)NC(=O)C1CCCN(C1)C(=O)c1cccc(c1)c1ccco1 InChIKey: HERLZBNILRVHQN-UHFFFAOYSA-N [1] [9].

    Table 1: Physicochemical Properties of CCG-203971

    PropertyValueMethod/Reference
    Molecular Weight408.88 g/molCalculated
    Hydrogen Bond Donors1CDK Toolkit
    Hydrogen Bond Acceptors4CDK Toolkit
    Topological Polar Surface Area62.55 ŲCDK Toolkit
    XLogP4.1Computed
    Solubility in DMSO200 mg/mL (489 mM)Experimental [1]
    Melting PointNot reported-
    CAS Number1443437-74-8 [8] [10]

    Structure-Activity Relationship (SAR) and Analog Development

    CCG-203971 emerged as a second-generation inhibitor of the Rho/MRTF/SRF pathway, optimized from the lead compound CCG-1423 to reduce toxicity and enhance potency [8]. Key SAR insights include:

    • Critical Pharmacophores: The furan-phenyl group and the secondary amide linkage are essential for inhibiting RhoA-activated SRE-luciferase (IC₅₀ = 6.4 μM) and PC-3 cell migration (IC₅₀ = 4.2 μM) [2] [6]. Modifications to the furan ring (e.g., replacement with other heterocycles) reduce activity, confirming its role in target engagement [3] [4].
    • Metabolic Stability: The furan ring and piperidine C-5 position are primary sites of oxidative metabolism. Geminal difluorination at C-5 (e.g., analog 8a) increases mouse liver microsome half-life from 1.6 min (CCG-203971) to 4.9 min [3] [4].
    • Potency Enhancements: Introduction of exo-methylene at C-5 (compound 23) boosts SRE.L inhibition (IC₅₀ = 0.098 μM) but compromises solubility [4].

    Table 2: Key Analogs of CCG-203971 and Their Pharmacological Profiles

    CompoundModificationSRE.L IC₅₀ (μM)MLM Half-life (min)Solubility (μg/mL)
    CCG-203971 (1)None0.641.613.4
    8aC-5 gem-difluoro0.604.92.3
    23C-5 exo-methylene0.0981.49.5
    11cFluorine at R10.802.8-
    CCG-232601 (8f)Difluoro + optimized arylComparable to 1>10-fold exposure increaseImproved vs. 1 [3]

    Later analogs like CCG-232601 (oral bioavailability) and CCG-257081 (crystallized with pirin) were developed to overcome metabolic limitations [3] [5]. CCG-257081 shows enhanced target binding to pirin, an iron-dependent transcriptional cofactor identified as a mechanistic target via affinity pulldown assays [5].

    Solubility, Stability, and Formulation Challenges

    CCG-203971 faces significant developability hurdles due to:

    • Aqueous Insolubility: Thermodynamic solubility in water is 13.4 μg/mL, necessitating DMSO-based stock solutions (up to 200 mg/mL) for in vitro studies [1] [7].
    • Metabolic Instability: Rapid degradation in mouse liver microsomes (half-life = 1.6 min) via oxidation of the furan ring and piperidine moiety [3] [4].
    • Solution Stability: Stable in DMSO for >6 months at –20°C but prone to hydrolysis of the secondary amide in aqueous buffers [8] [9].

    In vivo studies use co-solvent systems to improve delivery:

    • Bleomycin Fibrosis Model: Administered intraperitoneally in 50 μL DMSO (100 mg/kg, twice daily) [9].
    • Co-solvent Formulations: Suspensions in 10% DMSO + 90% corn oil or solutions in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline achieve usable concentrations (2.08–2.5 mg/mL) [6] [9].

    Table 3: Formulation Strategies for CCG-203971

    VehicleMax. ConcentrationApplicationLimitations
    DMSO alone200 mg/mLIn vitro assaysCytotoxicity at high doses
    10% DMSO + 90% corn oil2.08 mg/mLIn vivo IP injectionLow bioavailability
    10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline2.08 mg/mLIn vivo solutionsViscosity challenges
    10% DMSO + 90% (20% SBE-β-CD in saline)2.5 mg/mLOral/IP injectionLimited long-term stability

    Recent analogs address these issues: CCG-232601 shows 10-fold higher plasma exposure in mice, enabling oral dosing (50 mg/kg) in fibrosis models [3] [4]. CCG-257081 further improves metabolic stability through structural refinements validated by pirin co-crystallization [5].

    Properties

    Product Name

    CCG-203971

    IUPAC Name

    N-(4-chlorophenyl)-1-[3-(furan-2-yl)benzoyl]piperidine-3-carboxamide

    Molecular Formula

    C23H21ClN2O3

    Molecular Weight

    408.9 g/mol

    InChI

    InChI=1S/C23H21ClN2O3/c24-19-8-10-20(11-9-19)25-22(27)18-6-2-12-26(15-18)23(28)17-5-1-4-16(14-17)21-7-3-13-29-21/h1,3-5,7-11,13-14,18H,2,6,12,15H2,(H,25,27)

    InChI Key

    HERLZBNILRVHQN-UHFFFAOYSA-N

    SMILES

    C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl

    Solubility

    Soluble in DMSO

    Synonyms

    CCG-203971; CCG 203971; CCG203971.

    Canonical SMILES

    C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.